![molecular formula C19H14ClN5O2 B2870999 3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-38-6](/img/structure/B2870999.png)
3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
“3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the molecular formula C19H14ClN5O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Potential : Several studies have focused on the synthesis of triazolopyrimidine derivatives for their potential antimicrobial activities. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their antimicrobial properties have been explored (El-Agrody et al., 2001). Similarly, research on the synthesis of 3-aryl/heteroaryl-1,2,4-triazolo[4,3-c]pyrimidines as antibacterial agents has demonstrated their potential in inhibiting bacterial growth (Kumar et al., 2009).
Chemical Structure and Synthesis
- Chemical Structure Analysis : The chemical structure and synthesis of various triazolopyrimidine derivatives have been a subject of research. Studies have detailed the preparation of compounds like 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and their reactions leading to the formation of pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives (Hassneen & Abdallah, 2003). The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and its crystal structure have also been explored, shedding light on molecular interactions (Repich et al., 2017).
Antifungal and Antimalarial Activities
- Antifungal and Antimalarial Research : Some triazolopyrimidines have been studied for their antifungal properties, as in the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives with potential activity against fungi (Borthakur et al., 2016). Additionally, research has been conducted on the synthesis and antimalarial effects of specific triazolopyrimidine compounds, indicating their potential in treating malaria (Werbel et al., 1973).
Potential as Cardiovascular Agents
- Cardiovascular Applications : Investigations into 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors have suggested their potential as new cardiovascular agents (Novinson et al., 1982).
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cells . This makes it an appealing target for cancer treatment, as it can selectively target tumor cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can lead to apoptosis, or programmed cell death . This is particularly beneficial in the treatment of cancer, where uncontrolled cell proliferation is a key characteristic .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-8-6-14(7-9-15)16(26)11-24-12-21-18-17(19(24)27)22-23-25(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMMHYNGMEMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
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